4-Methylaminorex, (4R,5S)-

Overview

Description

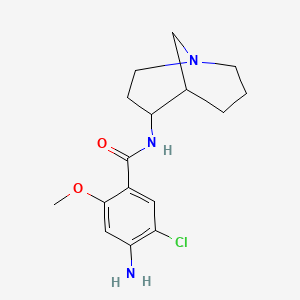

4-Methylaminorex, (4R,5S)- is a stimulant drug belonging to the 2-amino-5-aryloxazoline class. It was first synthesized in 1960 by McNeil Laboratories. This compound is known for its stimulant effects, which are comparable to those of methamphetamine but with a longer duration. It exists in four stereoisomeric forms: cis-4R,5S, cis-4S,5R, trans-4S,5S, and trans-4R,5R .

Preparation Methods

The synthesis of 4-Methylaminorex typically involves the cyclization of dl-phenylpropanolamine with cyanogen bromide. An alternative method uses norephedrine and potassium cyanate, which directly generates trans-4-Methylaminorex without the need for preliminary stereoinversion

Chemical Reactions Analysis

4-Methylaminorex undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

4-Methylaminorex has been studied for its potential as a psychoactive substance. Research has shown that all four stereoisomers of 4-Methylaminorex exhibit rewarding properties, indicating potential for abuse. Studies have also explored the compound’s effects on the dopamine system, revealing its interaction with dopamine D1 and D2 receptors . Additionally, halogenated derivatives of 4-Methylaminorex have been investigated as designer drugs .

Mechanism of Action

The mechanism of action of 4-Methylaminorex involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The compound’s effects are mediated through its binding to dopamine and norepinephrine transporters, inhibiting their reuptake and increasing the concentration of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

4-Methylaminorex is often compared to other stimulants such as methamphetamine and cocaine. While it shares similar stimulant properties with these compounds, 4-Methylaminorex has a longer duration of action. Similar compounds include:

Methamphetamine: A potent central nervous system stimulant with a shorter duration of action compared to 4-Methylaminorex.

Cocaine: Another stimulant that acts primarily by inhibiting the reuptake of dopamine, norepinephrine, and serotonin.

Aminorex: A related compound with similar stimulant effects but differing in its chemical structure.

Properties

CAS No. |

29493-77-4 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(4S,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9-/m0/s1 |

InChI Key |

LJQBMYDFWFGESC-CBAPKCEASA-N |

Isomeric SMILES |

C[C@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |

SMILES |

CC1C(OC(=N1)N)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(OC(=N1)N)C2=CC=CC=C2 |

| 75493-87-7 29493-77-4 |

|

Synonyms |

4,5-dihydro-4-methyl-5-phenyl-2-oxazolamine 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine 4-methylaminorex 4-methylaminorex, (4S,5R)- 4-methylaminorex, (4S,5S)- 4-methylaminorex, (4S-cis)-isomer 4-methylaminorex, (4s-trans)-isomer 4-methylaminorex, cis-(+,-)- 4-methylaminorex, cis-(+-)-isomer 4-methylaminorex, monohydrobromide salt, (Z)-(+-)-isomer McN 822 McN-822 U4EuH |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-[2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1228384.png)

![1-[3-(Dimethylamino)propyl]-1-(phenylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228387.png)

![2-methoxy-N-[(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B1228400.png)

![6,7-diethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1228403.png)

![4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1228404.png)

![1-Methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]-3-[oxo(1-piperidinyl)methyl]-4-quinolinone](/img/structure/B1228405.png)